5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Overview
Description
5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is characterized by the presence of a boronic ester group, which makes it a valuable intermediate in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. The compound’s unique structure, which includes both chloro and fluoro substituents, enhances its reactivity and versatility in synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the following steps:
Borylation Reaction: The starting material, 5-chloro-2-fluorophenol, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the borylation process. Additionally, the use of automated purification systems can streamline the isolation and purification steps, ensuring consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium catalysts: Palladium acetate, tetrakis(triphenylphosphine)palladium(0)
Bases: Potassium carbonate, sodium hydroxide, potassium acetate
Solvents: Tetrahydrofuran, dimethylformamide, ethanol
Major Products
Biaryl compounds: Formed via Suzuki-Miyaura cross-coupling
Phenol derivatives: Formed via oxidation or substitution reactions
Scientific Research Applications
5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of novel drug candidates due to its ability to undergo various functionalization reactions.
Material Science: Utilized in the synthesis of advanced materials, such as polymers and electronic materials, due to its unique reactivity and stability.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is primarily based on its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with aryl or vinyl halides. This is followed by reductive elimination to form the desired coupled product . The chloro and fluoro substituents can also influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Uniqueness
- The presence of both chloro and fluoro substituents in 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol enhances its reactivity and selectivity in cross-coupling reactions compared to similar compounds with only one halogen substituent .
- The boronic ester group provides versatility in various synthetic applications, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C12H15BClFO3 |
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Molecular Weight |
272.51 g/mol |
IUPAC Name |
5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C12H15BClFO3/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(16)10(8)15/h5-6,16H,1-4H3 |
InChI Key |
RBSYLHQJHPKMBZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)O)Cl |
Origin of Product |
United States |
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